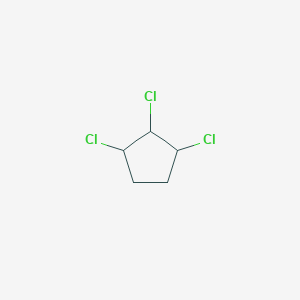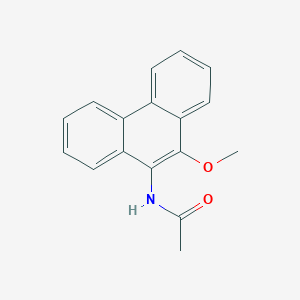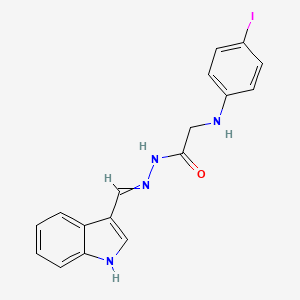
N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide is a complex organic compound that features an indole moiety, an imine linkage, and an iodo-substituted aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide typically involves a multi-step process:
Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Iodination of Aniline: The aniline derivative is iodinated using iodine and an oxidizing agent such as sodium iodide in the presence of an acid.
Formation of the Imine Linkage: The indole derivative is then reacted with an aldehyde to form the imine linkage.
Coupling Reaction: Finally, the iodinated aniline is coupled with the imine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction of the imine linkage can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the imine linkage and iodo group can form hydrogen bonds and halogen bonds, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1H-indol-3-ylmethylideneamino)-2-(4-bromoanilino)acetamide
- N-(1H-indol-3-ylmethylideneamino)-2-(4-chloroanilino)acetamide
- N-(1H-indol-3-ylmethylideneamino)-2-(4-fluoroanilino)acetamide
Uniqueness
N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide is unique due to the presence of the iodo group, which can participate in halogen bonding and influence the compound’s reactivity and interaction with biological targets. This makes it distinct from its bromo, chloro, and fluoro analogs, which may have different electronic and steric properties.
Propiedades
Número CAS |
5791-71-9 |
|---|---|
Fórmula molecular |
C17H15IN4O |
Peso molecular |
418.23 g/mol |
Nombre IUPAC |
N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide |
InChI |
InChI=1S/C17H15IN4O/c18-13-5-7-14(8-6-13)19-11-17(23)22-21-10-12-9-20-16-4-2-1-3-15(12)16/h1-10,19-20H,11H2,(H,22,23) |
Clave InChI |
JBTDKHLIVSBJKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




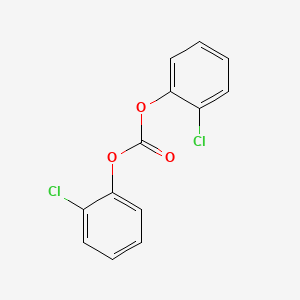


![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)


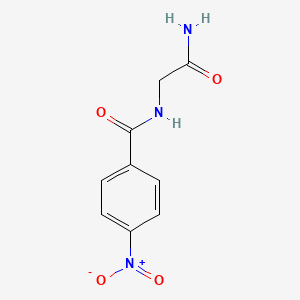
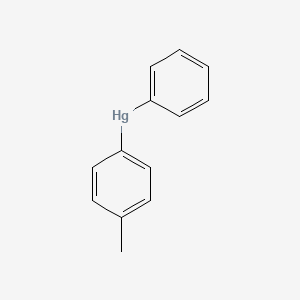
![1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14732527.png)

